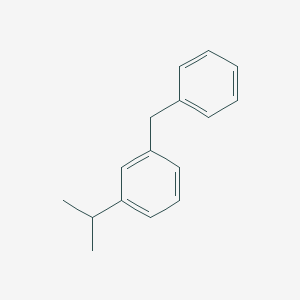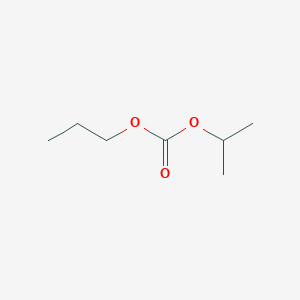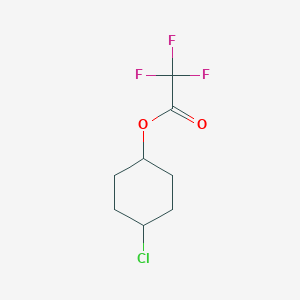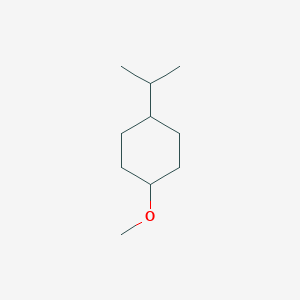![molecular formula C18H15LiN2O2 B14292867 Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- CAS No. 128376-62-5](/img/structure/B14292867.png)
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a lithium ion coordinated with a pyrimidine ring substituted with two phenylmethoxy groups at the 2 and 4 positions. The presence of these functional groups imparts distinct reactivity and stability to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylmethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Industry: Utilized in the development of advanced materials and as a component in lithium-ion batteries.
作用機序
The mechanism by which Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can displace other metal ions in biological systems, affecting enzyme activity and neurotransmitter release . This displacement can modulate various biochemical pathways, leading to its observed effects in mood stabilization and other therapeutic applications.
類似化合物との比較
Similar Compounds
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Another lithium compound with applications in polymerization and photoinitiation.
Lithium carbonate: Widely used as a mood stabilizer in psychiatric treatments.
Lithium citrate: Similar to lithium carbonate, used in the treatment of bipolar disorder.
Uniqueness
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in specialized applications where other lithium compounds may not be as effective.
特性
CAS番号 |
128376-62-5 |
|---|---|
分子式 |
C18H15LiN2O2 |
分子量 |
298.3 g/mol |
IUPAC名 |
lithium;2,4-bis(phenylmethoxy)-5H-pyrimidin-5-ide |
InChI |
InChI=1S/C18H15N2O2.Li/c1-3-7-15(8-4-1)13-21-17-11-12-19-18(20-17)22-14-16-9-5-2-6-10-16;/h1-10,12H,13-14H2;/q-1;+1 |
InChIキー |
RCONOWXYHHPTJY-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CC=C(C=C1)COC2=NC(=NC=[C-]2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)



![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)



![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
